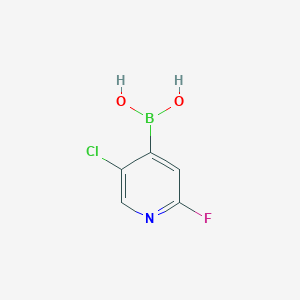

(5-クロロ-2-フルオロピリジン-4-イル)ボロン酸

概要

説明

科学的研究の応用

Applications in Medicinal Chemistry

-

Targeted Drug Development:

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is utilized in the synthesis of various pharmaceuticals, particularly those targeting kinase enzymes. Its boronic acid functionality allows for the formation of reversible covalent bonds with serine and threonine residues in proteins, making it valuable for developing inhibitors against specific kinases involved in cancer pathways . -

Anticancer Agents:

Research has demonstrated that derivatives of this compound exhibit potent anticancer activity. For instance, compounds derived from (5-Chloro-2-fluoropyridin-4-yl)boronic acid have shown effectiveness against breast cancer cell lines by inhibiting the proliferation of cancer cells through targeted action on specific molecular pathways . -

Antiviral Activity:

Studies have indicated that certain derivatives possess antiviral properties, particularly against viruses such as HIV and HCV. The mechanism involves the inhibition of viral replication through interference with viral proteases, showcasing the compound's potential in antiviral drug development .

Applications in Organic Synthesis

-

Cross-Coupling Reactions:

The compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals . -

Functionalization of Aromatic Compounds:

(5-Chloro-2-fluoropyridin-4-yl)boronic acid can be used to functionalize aromatic compounds, enabling the introduction of various substituents that enhance biological activity or modify physical properties .

Applications in Materials Science

-

Synthesis of Boron-Doped Materials:

The compound is explored for its role in synthesizing boron-doped materials, which exhibit unique electronic properties beneficial for applications in semiconductors and photovoltaic devices. The incorporation of boron enhances conductivity and stability under operational conditions . -

Polymer Chemistry:

In polymer science, (5-Chloro-2-fluoropyridin-4-yl)boronic acid is used to create boron-containing polymers that display improved thermal stability and mechanical strength. These polymers find applications in coatings, adhesives, and composite materials .

Case Studies

作用機序

Target of Action

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that is primarily used in organic synthesis . The compound’s primary targets are carbon-carbon bonds in organic compounds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki coupling . In this process, aryl halides and boronic acids or vinyl esters or boronic esters are coupled using Pd(PPh3)4 . This results in the formation of carbon-carbon bonds .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the formation of carbon-carbon bonds in organic compounds . The downstream effects of these pathways would depend on the specific organic compounds being synthesized.

Pharmacokinetics

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific organic compounds being synthesized. In general, the compound facilitates the formation of carbon-carbon bonds, which is a key step in many organic synthesis processes .

Action Environment

Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of (5-Chloro-2-fluoropyridin-4-yl)boronic acid . Specifically, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .

生化学分析

Biochemical Properties

(5-Chloro-2-fluoropyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It interacts with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site of these enzymes. This binding is facilitated by the boronic acid group, which forms reversible covalent bonds with the serine or threonine residues in the enzyme’s active site. This interaction can modulate the enzyme’s activity, making (5-Chloro-2-fluoropyridin-4-yl)boronic acid a potential candidate for drug development targeting specific enzymes .

Cellular Effects

In cellular contexts, (5-Chloro-2-fluoropyridin-4-yl)boronic acid has been observed to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism. For instance, the inhibition of kinases by (5-Chloro-2-fluoropyridin-4-yl)boronic acid can result in the downregulation of specific signaling cascades, impacting cell proliferation, differentiation, and apoptosis . These effects make it a compound of interest in cancer research and other diseases where cell signaling is disrupted.

Molecular Mechanism

The molecular mechanism of action of (5-Chloro-2-fluoropyridin-4-yl)boronic acid involves its interaction with biomolecules at the molecular level. The boronic acid group in the compound forms reversible covalent bonds with hydroxyl groups on serine or threonine residues in enzymes, leading to enzyme inhibition. This interaction can prevent the enzyme from catalyzing its substrate, thereby modulating the biochemical pathway in which the enzyme is involved. Additionally, (5-Chloro-2-fluoropyridin-4-yl)boronic acid can influence gene expression by inhibiting transcription factors or other proteins involved in gene regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (5-Chloro-2-fluoropyridin-4-yl)boronic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that (5-Chloro-2-fluoropyridin-4-yl)boronic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to (5-Chloro-2-fluoropyridin-4-yl)boronic acid in in vitro or in vivo studies has demonstrated sustained enzyme inhibition and altered cellular functions .

Dosage Effects in Animal Models

The effects of (5-Chloro-2-fluoropyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, (5-Chloro-2-fluoropyridin-4-yl)boronic acid may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is involved in various metabolic pathways, primarily through its interaction with enzymes. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, the inhibition of kinases by (5-Chloro-2-fluoropyridin-4-yl)boronic acid can alter the phosphorylation status of metabolic enzymes, thereby modulating their activity and the overall metabolic flux .

Transport and Distribution

Within cells and tissues, (5-Chloro-2-fluoropyridin-4-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of (5-Chloro-2-fluoropyridin-4-yl)boronic acid within tissues is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of (5-Chloro-2-fluoropyridin-4-yl)boronic acid is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, (5-Chloro-2-fluoropyridin-4-yl)boronic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can inhibit cytoplasmic enzymes and affect cellular metabolism .

準備方法

The synthesis of (5-Chloro-2-fluoropyridin-4-yl)boronic acid typically involves the reaction of 5-chloro-2-fluoropyridine with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in an inert atmosphere . The reaction conditions may vary depending on the desired yield and purity of the product.

化学反応の分析

(5-Chloro-2-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides or vinyl esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction Reactions: Although less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically complex organic molecules with potential pharmaceutical and biological applications .

類似化合物との比較

(5-Chloro-2-fluoropyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:

Phenylboronic Acid: Used in similar cross-coupling reactions but with different reactivity and selectivity.

2-Fluoropyridin-4-ylboronic Acid: Similar structure but lacks the chlorine atom, leading to different reactivity and applications.

5-Chloropyridin-4-ylboronic Acid: Similar structure but lacks the fluorine atom, affecting its chemical properties and reactivity.

生物活性

(5-Chloro-2-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure, featuring a pyridine ring with chlorine and fluorine substituents, enhances its reactivity and specificity towards biological targets. This article reviews the biological activity of (5-Chloro-2-fluoropyridin-4-yl)boronic acid, supported by data tables, case studies, and research findings.

- Molecular Formula : C₅H₄BClF₁N

- Molecular Weight : 175.35 g/mol

- InChIKey : UTCNOKCGQCXVAK-UHFFFAOYSA-N

The presence of halogen atoms in this compound influences its pharmacological properties, allowing for enhanced interaction with various biological targets.

(5-Chloro-2-fluoropyridin-4-yl)boronic acid acts primarily as a kinase inhibitor. It has been reported to inhibit cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of transcription and is implicated in several cancer types. The inhibition of CDK9 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

In Vitro Studies

- Kinase Inhibition :

-

Cell Proliferation Assays :

- The compound was tested against several cancer cell lines, including human leukemia cells (L1210). Results indicated that it inhibited cell growth effectively, with IC50 values in the low micromolar range. This suggests that (5-Chloro-2-fluoropyridin-4-yl)boronic acid could be developed into a therapeutic agent for treating specific cancers .

Data Table: Biological Activity Summary

| Study Reference | Target | IC50 Value (μM) | Cell Line | Remarks |

|---|---|---|---|---|

| CDK9 | 0.19 | Various | Strong inhibitor | |

| L1210 | 0.14 | Mouse | Effective growth inhibition | |

| A2AR | N/A | Animal | Potential for PET imaging |

Pharmacokinetics and Toxicity

While specific pharmacokinetic data for (5-Chloro-2-fluoropyridin-4-yl)boronic acid is limited, related studies suggest that boronic acids generally exhibit favorable absorption and distribution characteristics. However, toxicity profiles need to be thoroughly evaluated in preclinical models before clinical application can be considered.

特性

IUPAC Name |

(5-chloro-2-fluoropyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNOKCGQCXVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660530 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034659-38-5 | |

| Record name | (5-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (5-Chloro-2-fluoropyridin-4-yl)boronic acid in the synthesis of NVP-2?

A1: (5-Chloro-2-fluoropyridin-4-yl)boronic acid serves as a crucial building block in the synthesis of NVP-2. It participates in a Suzuki–Miyaura reaction with another key intermediate (7) to introduce the 5-chloro-2-fluoropyridine moiety into the final molecule []. This moiety likely contributes to the overall shape, binding affinity, and selectivity of NVP-2 towards CDK9.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。